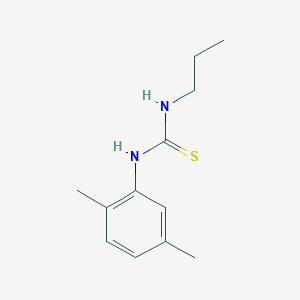
N-(2,5-dimethylphenyl)-N'-propylthiourea
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N'-propylthiourea, commonly known as PTU, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a thiourea derivative that is widely used as a pharmacological inhibitor of thyroid hormone synthesis. PTU has also been found to have potential applications in the treatment of various diseases such as cancer and autoimmune disorders.
Wirkmechanismus
The mechanism of action of PTU involves the inhibition of thyroid peroxidase, which is responsible for the iodination and coupling of thyroid hormones. This inhibition leads to a decrease in the levels of thyroid hormones in the body, making it an effective treatment for hyperthyroidism.
Biochemical and Physiological Effects:
PTU has been found to have various biochemical and physiological effects on the body. It has been shown to decrease the levels of thyroid hormones in the body, leading to a decrease in the metabolic rate. PTU has also been found to have anti-inflammatory effects, making it a potential treatment for autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
PTU has several advantages for use in lab experiments. It is a potent inhibitor of thyroid hormone synthesis and has been extensively studied for its pharmacological properties. However, PTU has some limitations as well. It has been found to have potential toxic effects on the liver and can also interfere with other biochemical pathways in the body.
Zukünftige Richtungen
There are several potential future directions for research on PTU. One area of research could be the development of more potent and selective inhibitors of thyroid hormone synthesis. Another area of research could be the exploration of PTU's potential applications in the treatment of cancer and autoimmune disorders. Additionally, more research is needed to fully understand the potential toxic effects of PTU on the liver and other biochemical pathways in the body.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-N'-propylthiourea is a chemical compound that has been extensively studied for its various applications in scientific research. It is a potent inhibitor of thyroid hormone synthesis and has potential applications in the treatment of various diseases such as cancer and autoimmune disorders. However, more research is needed to fully understand its potential toxic effects and to explore its potential applications in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
PTU has been extensively studied for its various applications in scientific research. One of the most widely studied applications of PTU is its use as a pharmacological inhibitor of thyroid hormone synthesis. PTU inhibits the enzyme thyroid peroxidase, which is responsible for the iodination and coupling of thyroid hormones. This inhibition leads to a decrease in the levels of thyroid hormones in the body, making it an effective treatment for hyperthyroidism.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-4-7-13-12(15)14-11-8-9(2)5-6-10(11)3/h5-6,8H,4,7H2,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVONAZYYAZEJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-propylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4738579.png)


![2-{[2-(4-morpholinylcarbonyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4738601.png)
![5-[(3-{[(3-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4738604.png)

![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4738617.png)
![N,N,3-trimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4738625.png)
![2,2'-(2,5-dioxo-1,4-piperazinediyl)bis[N-(2-methylphenyl)acetamide]](/img/structure/B4738640.png)
![N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4738645.png)
![methyl {4-[(isopropylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B4738648.png)
![2-(3-bromophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4738654.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4738656.png)